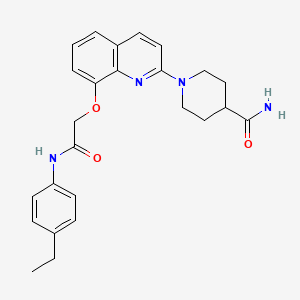
1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality 1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of G-Protein-Coupled Receptors (GPCRs)
This compound has been identified as a modulator of the Mas-related G-protein-coupled receptor X2 (MRGPRX2) and related orthologs . MRGPRX2 is involved in various physiological and pathological processes, including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, and cancer-associated conditions. Modulating this receptor could lead to new therapeutic strategies for treating these conditions.
Anti-Inflammatory Applications
The structural features of this compound suggest potential anti-inflammatory properties. By interacting with specific biochemical pathways, it could inhibit the synthesis or activity of inflammatory mediators, providing a basis for the development of new anti-inflammatory drugs .
Mast Cell Stabilization
Mast cells play a crucial role in allergic responses and inflammation. The compound’s ability to modulate MRGPRX2, which is expressed in mast cells, indicates its potential use in stabilizing mast cells. This could prevent the release of histamine and other mediators that contribute to allergic symptoms and inflammation .
Pain Management
The modulation of MRGPRX2 and its orthologs can also be relevant in pain management. By influencing the receptors that mediate pain perception, this compound could be used to develop analgesics that target specific types of pain, particularly those associated with inflammation .
Treatment of Pruritus
Chronic itch, or pruritus, can be a debilitating condition with few effective treatments. As MRGPRX2 is implicated in the sensation of itch, the compound’s modulatory effects on this receptor could lead to new treatments for pruritus, improving the quality of life for patients suffering from this condition .
Oncology Research
Given the involvement of MRGPRX2 in cancer-associated conditions, there is potential for this compound to be used in oncology research. It could help in understanding the role of GPCRs in cancer progression and may contribute to the development of novel cancer therapies .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of the inflammatory response . By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms.
properties
IUPAC Name |
1-[8-[2-(4-ethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-17-6-9-20(10-7-17)27-23(30)16-32-21-5-3-4-18-8-11-22(28-24(18)21)29-14-12-19(13-15-29)25(26)31/h3-11,19H,2,12-16H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGMDCGWTDUSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-((4-Ethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)

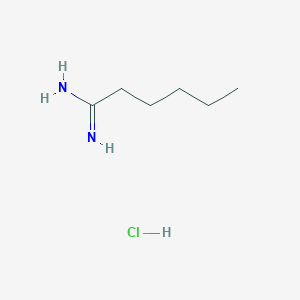
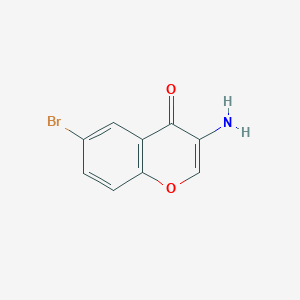
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2974817.png)
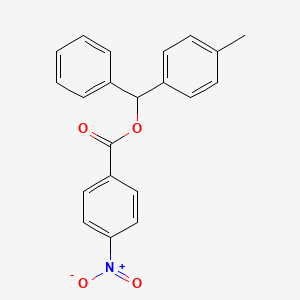
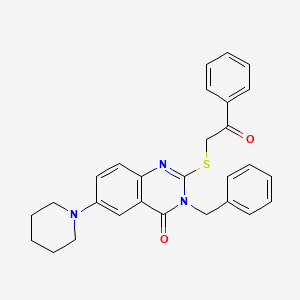
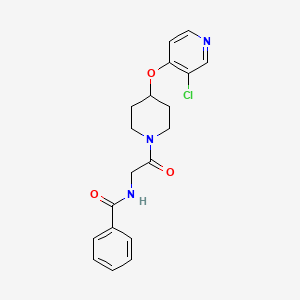
![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)
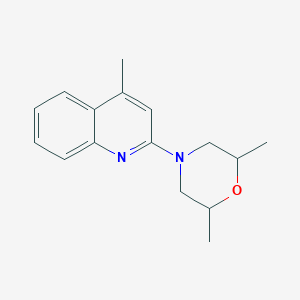
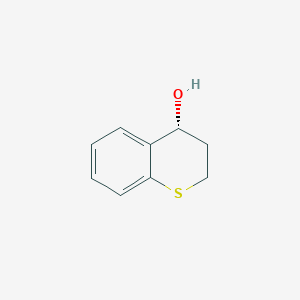
![Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2974828.png)
